2-amino-4-benzyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
2-Amino-4-benzyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex organic compound with the molecular formula C17H14N2O3 and a molecular weight of 294.313 g/mol. This compound is part of a class of chemicals known for their diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-benzyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step organic reactions starting from simpler precursors. One common approach is the condensation of benzylamine with a suitable pyran derivative under controlled conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-amino-4-benzyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
2-Amino-4-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
4-Benzyl-2-amino-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Uniqueness: 2-Amino-4-benzyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is unique due to its specific structural features, such as the presence of the benzyl group and the methyl group at the 7th position. These structural elements can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-amino-4-benzyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-7-14-15(17(20)21-10)12(13(9-18)16(19)22-14)8-11-5-3-2-4-6-11/h2-7,12H,8,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHAHOKYJUCUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)CC3=CC=CC=C3)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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